molecular formula C15H13ClF3NO3S B6419868 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide CAS No. 878615-77-1

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B6419868
CAS RN: 878615-77-1
M. Wt: 379.8 g/mol
InChI Key: QLOXWQUBICEYGU-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide, also known as 2-CNE-5-TMB, is an organosulfonamide compound used in scientific research. It is a member of the benzene-1-sulfonamide family, with several distinct chemical and physical properties. This compound has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In biochemistry, it has been used as a substrate for the enzyme carbonic anhydrase, as well as a ligand for metal-ion complexes. In pharmacology, it has been studied for its potential use as a drug for the treatment of certain diseases, such as cancer and diabetes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed to act by binding to the active site of the enzyme carbonic anhydrase, resulting in the inhibition of its activity. It is also thought to act as a ligand for metal-ion complexes, which can affect the activity of certain enzymes and receptors.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme carbonic anhydrase, resulting in decreased levels of carbon dioxide in the bloodstream. It has also been shown to bind to certain metal-ion complexes, which can affect the activity of certain enzymes and receptors.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. Its relatively low cost and easy availability make it a suitable reagent for organic synthesis and biochemistry experiments. However, its low solubility in water and its instability in the presence of light and oxygen limit its utility in certain applications.

Future Directions

The potential applications of 2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide are still being explored. Future research could focus on its use as a drug for the treatment of certain diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Other possible future directions include the development of new synthetic methods for the synthesis of this compound and the exploration of its potential applications in other fields, such as materials science and nanotechnology.

Synthesis Methods

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2-phenoxyethyl)-benzene-1-sulfonamide with trifluoromethanesulfonic anhydride. The reaction is conducted in an aprotic solvent, such as dimethylformamide (DMF), at a temperature of 60-80 °C. The resulting product is then purified via column chromatography.

properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3S/c16-13-7-6-11(15(17,18)19)10-14(13)24(21,22)20-8-9-23-12-4-2-1-3-5-12/h1-7,10,20H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOXWQUBICEYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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